molecular formula C9H9IO4 B312803 2-Hydroxyethyl 4-hydroxy-3-iodobenzoate

2-Hydroxyethyl 4-hydroxy-3-iodobenzoate

Cat. No.: B312803
M. Wt: 308.07 g/mol
InChI Key: FAWUKHLJJFFQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl 4-hydroxy-3-iodobenzoate is a benzoic acid derivative characterized by a hydroxy group at the 4-position, an iodine atom at the 3-position, and a 2-hydroxyethyl ester moiety. The iodine atom introduces electron-withdrawing effects, which may enhance binding affinity in biological systems, while the 2-hydroxyethyl group likely contributes to hydrogen bonding and solubility .

Properties

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

2-hydroxyethyl 4-hydroxy-3-iodobenzoate

InChI

InChI=1S/C9H9IO4/c10-7-5-6(1-2-8(7)12)9(13)14-4-3-11/h1-2,5,11-12H,3-4H2

InChI Key

FAWUKHLJJFFQMX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)OCCO)I)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCO)I)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-hydroxyethyl 4-hydroxy-3-iodobenzoate with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
This compound C₉H₉IO₄ 308.07 4-OH, 3-I, 2-hydroxyethyl ester High polarity, H-bond donor
Methyl 4-hydroxy-3-iodobenzoate C₈H₇IO₃ 278.04 4-OH, 3-I, methyl ester Lower solubility
Ethyl 4-(pyridazin-3-yl)phenethylamino benzoate C₂₁H₂₁N₃O₂ 359.41 Pyridazinyl, ethyl ester PLK1 inhibitor activity
4-(2-Hydroxyethyl)phenol (Tyrosol) C₈H₁₀O₂ 138.16 4-OH, 2-hydroxyethyl Antioxidant

Key Observations:

  • Iodine Substitution: The 3-iodo group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance electrostatic interactions with protein targets compared to non-halogenated analogs .
  • For example, methyl 4-hydroxy-3-iodobenzoate (MW 278.04) has lower solubility due to its smaller ester group .
  • Biological Activity: Analogous compounds like ethyl 4-(pyridazin-3-yl)phenethylamino benzoate exhibit kinase inhibitory activity, suggesting that the iodine and ester groups in the target compound may similarly modulate receptor binding .

Electronic and Steric Effects

  • Electrostatic Interactions: CoMSIA models highlight that electron-withdrawing groups (e.g., iodine, fluorine) enhance binding affinity by aligning with negatively charged protein surfaces. For instance, replacing hydrogen with fluorine in compound 53 increased potency by 1.7–3× compared to compound 35 .

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